molecular formula C11H22O3 B14379756 Methyl 3-(hexyloxy)-2-methylpropanoate CAS No. 90177-65-4

Methyl 3-(hexyloxy)-2-methylpropanoate

Cat. No.: B14379756
CAS No.: 90177-65-4
M. Wt: 202.29 g/mol
InChI Key: CUSPTYFSHJRMQS-UHFFFAOYSA-N
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Description

Methyl 3-(hexyloxy)-2-methylpropanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a hexyloxy group attached to a methylpropanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(hexyloxy)-2-methylpropanoate can be achieved through esterification reactions. One common method involves the reaction of 3-(hexyloxy)-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hexyloxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Formation of 3-(hexyloxy)-2-methylpropanoic acid.

    Reduction: Formation of 3-(hexyloxy)-2-methylpropanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(hexyloxy)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(hexyloxy)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(butoxy)-2-methylpropanoate
  • Methyl 3-(pentyloxy)-2-methylpropanoate
  • Methyl 3-(octyloxy)-2-methylpropanoate

Uniqueness

Methyl 3-(hexyloxy)-2-methylpropanoate is unique due to its specific hexyloxy group, which imparts distinct physical and chemical properties compared to its analogs

Properties

CAS No.

90177-65-4

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

methyl 3-hexoxy-2-methylpropanoate

InChI

InChI=1S/C11H22O3/c1-4-5-6-7-8-14-9-10(2)11(12)13-3/h10H,4-9H2,1-3H3

InChI Key

CUSPTYFSHJRMQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCC(C)C(=O)OC

Origin of Product

United States

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